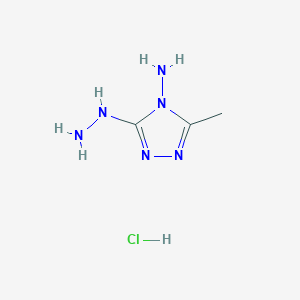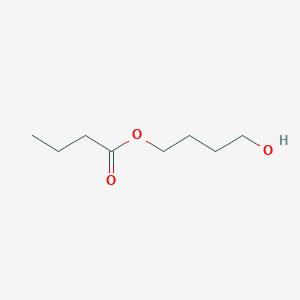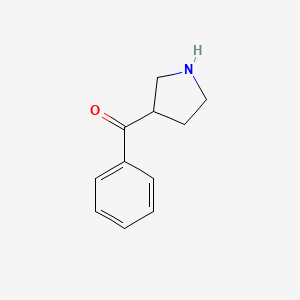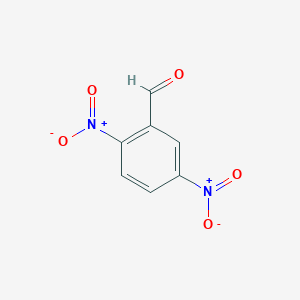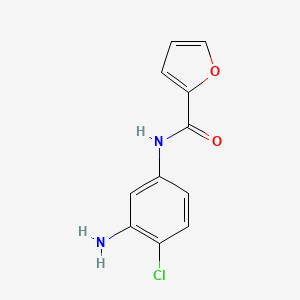
6-Hydroxy-2-(trifluoromethyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Hydroxy-2-(trifluoromethyl)nicotinic acid” is a chemical compound with the molecular formula C7H4F3NO3 . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 .
Molecular Structure Analysis
The molecular structure of “6-Hydroxy-2-(trifluoromethyl)nicotinic acid” consists of a pyridine ring with a hydroxyl group at the 6th position and a trifluoromethyl group at the 2nd position . The molecular weight of this compound is 207.11 .Physical And Chemical Properties Analysis
“6-Hydroxy-2-(trifluoromethyl)nicotinic acid” is a white powder . It has a boiling point of 259.3℃ at 760 mmHg and a density of 1.484 g/cm3 . Its flash point, refractive index, and vapor pressure are 110.6℃, 1.475, and 0.007mmHg at 25°C, respectively .Applications De Recherche Scientifique
Enzymatic Hydroxylation
6-Hydroxynicotinic acid, a derivative of nicotinic acid, can be produced through enzymatic hydroxylation. This process utilizes microorganisms such as Pseudomonas, Bacillus, or Achromobacter and maintains a specific concentration range during nicotinic acid addition to facilitate simultaneous biomass and product formation without product decomposition (Mizon, 1995).
Microbial Conversion in Electrolytic Systems
The conversion of nicotinic acid to 6-hydroxynicotinic acid can be efficiently achieved using a bioelectrochemical method. This process involves a Pseudomonas fluorescens TN5-immobilized column electrolytic method, which accelerates the conversion rate compared to aerobic oxidation (Torimura et al., 1998).
Nicotinic Acid Hydroxylase System
The nicotinic acid hydroxylase system in Pseudomonas fluorescens is capable of converting nicotinic acid into 6-hydroxynicotinic acid. This conversion is a critical initial step in the breakdown of nicotinic acid into various acids, such as ammonia, formic, acetic, lactic, and malic acid (Hunt, 1959).
Nicotinic Acid Oxidation Pathways
Bacteria, like Bacillus species, initiate the degradation of nicotinic acid by hydroxylation to form 6-hydroxynicotinic acid. This enzymatic reaction is integral to subsequent oxidative decarboxylation processes leading to compounds like maleamic and formic acids (Ensign & Rittenberg, 1964).
Purification of Nicotinic Acid Dehydrogenase
The purification of nicotinic acid dehydrogenase, an enzyme catalyzing the formation of 6-hydroxynicotinic acid from nicotinic acid, has been achieved. This enzyme plays a critical role in hydroxylating various compounds and is linked to the cytochrome respiratory chain in P. fluorescens TN5 cells (Hurh et al., 1994).
Biosynthesis of Nicotine from Nicotinic Acids
Research has shown that specific ring hydrogen-labeled nicotinic acids, when fed to tobacco root cultures, are significantly incorporated into nicotine. This indicates the enzymatic action on the 6-position of nicotinic acid during its conversion to nicotine (Dawson et al., 1960).
Oxygen Source in Hydroxylation Reactions
Studies reveal that enzymes hydroxylating nicotinic acid to 2,6-dihydroxynicotinic acid use water as the oxygen source, with molecular oxygen serving as a terminal electron acceptor. This understanding aids in the comprehension of hydroxylation mechanisms at the molecular level (Hirschberg & Ensign, 1971).
Efficient Synthesis from Fluorinated Precursors
The development of novel routes for synthesizing 2-trifluoromethyl-nicotinic acid derivatives involves the synthesis of the pyridine ring. These compounds are essential intermediates in manufacturing COMT inhibitors (Kiss et al., 2008).
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)5-3(6(13)14)1-2-4(12)11-5/h1-2H,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSINKYEUOBDEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2-(trifluoromethyl)nicotinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

